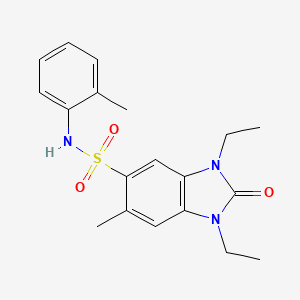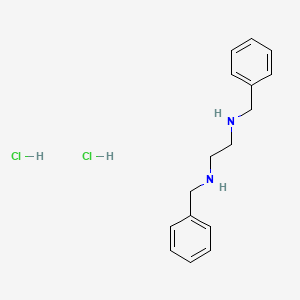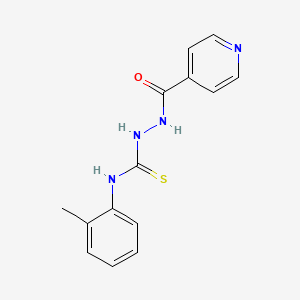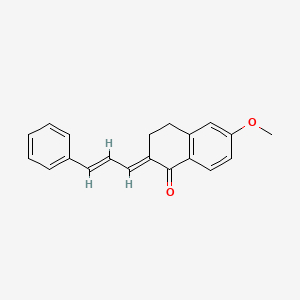![molecular formula C16H21N5O2S B1225996 1-(3-Methoxyphenyl)-3-[5-(2-methyl-1-piperidinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B1225996.png)
1-(3-Methoxyphenyl)-3-[5-(2-methyl-1-piperidinyl)-1,3,4-thiadiazol-2-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methoxyphenyl)-3-[5-(2-methyl-1-piperidinyl)-1,3,4-thiadiazol-2-yl]urea is a member of ureas.
Aplicaciones Científicas De Investigación
Synthesis Techniques
- Microwave-Assisted Synthesis : A method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives, including 1-(3-Methoxyphenyl)-3-[5-(2-methyl-1-piperidinyl)-1,3,4-thiadiazol-2-yl]urea, using microwave irradiation has been developed. This technique offers satisfactory yields and shorter reaction times compared to conventional heating methods (Li & Chen, 2008).
Biological and Pharmacological Activities
Antimicrobial Properties : Compounds containing 1,3,4-thiadiazole, like this compound, have shown promising activities as antibacterial and antifungal agents. Their synthesis and potential antimicrobial properties have been a focus of research (Ameen & Qasir, 2017).
Enzyme Inhibition and Anticancer Activity : Urea derivatives including those related to 1,3,4-thiadiazole have been evaluated for enzyme inhibition properties and anticancer activities. Some compounds have shown potential in inhibiting specific enzymes and demonstrated effects on cancer cell lines (Mustafa, Perveen, & Khan, 2014).
Photodynamic Therapy for Cancer : Derivatives of 1,3,4-thiadiazole have been used in the synthesis of compounds like zinc phthalocyanine, which show potential in photodynamic therapy applications for cancer treatment due to their high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Chronic Myeloid Leukemia Treatment : Research into 1,3,4-thiadiazol-2-yl urea derivatives has led to the development of compounds with potent activity against chronic myeloid leukemia cell lines, representing a new avenue for cancer treatment (Li et al., 2019).
Fungicidal and Herbicidal Applications : Certain derivatives of 1,3,4-thiadiazole ureas have shown effectiveness as fungicides and herbicides. This includes their use in controlling specific plant diseases and as selective herbicides (Tan Xiao-hong, 2006).
Propiedades
Fórmula molecular |
C16H21N5O2S |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
1-(3-methoxyphenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]urea |
InChI |
InChI=1S/C16H21N5O2S/c1-11-6-3-4-9-21(11)16-20-19-15(24-16)18-14(22)17-12-7-5-8-13(10-12)23-2/h5,7-8,10-11H,3-4,6,9H2,1-2H3,(H2,17,18,19,22) |
Clave InChI |
JJFHYFRHANDDTO-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C2=NN=C(S2)NC(=O)NC3=CC(=CC=C3)OC |
SMILES canónico |
CC1CCCCN1C2=NN=C(S2)NC(=O)NC3=CC(=CC=C3)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-5-[2-[[4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-1,2,4-triazol-3-yl]thio]-1-oxoethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B1225913.png)
![N-(1-ethyl-2-benzimidazolyl)-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furancarboxamide](/img/structure/B1225914.png)
![2-(3-Chlorophenoxy)acetic acid [4-[(4-methylanilino)-oxomethyl]phenyl] ester](/img/structure/B1225916.png)

![N-[1,4-dioxo-3-(1-pyridin-1-iumyl)-2-naphthalenyl]-2-thiophenesulfonamide](/img/structure/B1225924.png)
![ethyl (2Z)-2-[3-[2-[2-(difluoromethoxy)anilino]-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B1225926.png)




![2-[[1-oxo-2-(2-pyrimidinylthio)ethyl]amino]-6-(phenylmethyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B1225934.png)
![5-[2-[[2-[[2-furanyl(oxo)methyl]amino]phenyl]-oxomethoxy]-1-oxoethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester](/img/structure/B1225937.png)
![4-[4-[(1-Tert-butyl-5-tetrazolyl)-pyridin-4-ylmethyl]-1-piperazinyl]phenol](/img/structure/B1225938.png)
![2-[[5-Methyl-2-[4-(methylthio)phenyl]-4-oxazolyl]methylthio]-1-(4-morpholinyl)ethanone](/img/structure/B1225941.png)
